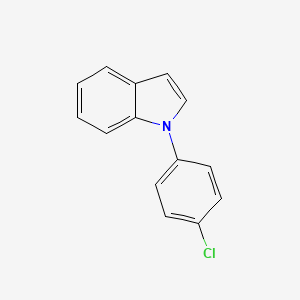

1-(4-chlorophenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

167283-33-2 |

|---|---|

Molecular Formula |

C14H10ClN |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(4-chlorophenyl)indole |

InChI |

InChI=1S/C14H10ClN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H |

InChI Key |

KHYIDGIPLSNPHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl 1h Indole

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. ajchem-a.com For novel compounds like those based on an indole (B1671886) framework, DFT calculations are instrumental in predicting geometries, vibrational frequencies, and electronic behaviors. niscpr.res.innih.gov

Geometry Optimization and Vibrational Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For indole derivatives, this process reveals critical bond lengths, bond angles, and dihedral angles, such as the twist between the indole and the phenyl rings. nih.gov For instance, in a study of the related compound indomethacin, DFT calculations were used to predict the relative stability of its different conformers. nih.gov

Following optimization, vibrational analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.netmdpi.com The computed vibrational frequencies are compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. researchgate.netmdpi.com For example, characteristic stretching frequencies for C-H, C=C, and C-N bonds in the indole and phenyl rings would be identified. mdpi.comacs.org Although specific optimized parameters and vibrational frequencies for 1-(4-chlorophenyl)-1H-indole are not available in the reviewed literature, the table below illustrates the typical data generated from such an analysis.

Table 1: Illustrative Optimized Geometrical Parameters (Theoretical) No specific data is available for this compound. This table is a template showing typical parameters obtained from DFT calculations.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Lengths (Å) | C-N (indole) | e.g., ~1.38 |

| C=C (indole) | e.g., ~1.37-1.41 | |

| C-N (linker) | e.g., ~1.44 | |

| C-Cl | e.g., ~1.75 | |

| **Bond Angles (°) ** | C-N-C (indole) | e.g., ~108 |

| N-C-C (linker) | e.g., ~125 |

| Dihedral Angle (°) | Indole-Phenyl | e.g., ~40-60 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. niscpr.res.inajchem-a.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. niscpr.res.inijcce.ac.ir

In related indole derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed across the phenyl substituent. ajchem-a.comdoaj.org The energy gap helps to predict charge transfer within the molecule. materialsciencejournal.org For the title compound, one would expect the chlorine atom to influence the electronic distribution and the energy of the molecular orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data (Theoretical) No specific data is available for this compound. This table is a template.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | e.g., ~ -5.5 to -6.5 |

| E(LUMO) | e.g., ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | e.g., ~ 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. nih.gov It is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govnih.gov MEP maps use a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Computational methods are widely used to predict the Non-Linear Optical (NLO) properties of organic molecules, which are essential for applications in optoelectronics and photonics. mdpi.comnih.gov Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with significant charge transfer, often indicated by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, tend to exhibit higher NLO activity. nih.govnih.gov

Studies on similar heterocyclic compounds demonstrate that DFT calculations can effectively predict these properties. acs.orgnih.govresearchgate.net The presence of donor and acceptor groups can enhance NLO response. In the title compound, the indole ring could act as a donor and the chlorophenyl group as an acceptor, potentially giving rise to NLO properties.

Table 3: Illustrative Non-Linear Optical Properties (Theoretical) No specific data is available for this compound. This table is a template.

| Parameter | Unit | Theoretical Value |

|---|---|---|

| Dipole Moment (μ) | Debye | e.g., ~2.0 - 4.0 |

| Mean Polarizability (α) | a.u. | e.g., ~150 - 250 |

| First Hyperpolarizability (β) | a.u. | Varies widely |

Global Reactivity Descriptors

Global reactivity descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netchemtools.org These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ijcce.ac.irresearchgate.netnih.gov

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of resistance to charge transfer. It is directly related to the HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. nih.gov

These parameters are routinely calculated for various organic compounds to compare their reactivity trends. materialsciencejournal.orgresearchgate.netnih.gov

Table 4: Illustrative Global Reactivity Descriptors (Theoretical) No specific data is available for this compound. This table is a template.

| Descriptor | Formula | Theoretical Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | e.g., ~5.5 - 6.5 |

| Electron Affinity (A) | A ≈ -E(LUMO) | e.g., ~1.0 - 2.0 |

| Electronegativity (χ) | χ = (I + A) / 2 | e.g., ~3.2 - 4.2 |

| Chemical Hardness (η) | η = (I - A) / 2 | e.g., ~2.0 - 2.5 |

| Chemical Softness (S) | S = 1 / (2η) | e.g., ~0.20 - 0.25 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | e.g., ~2.0 - 4.0 |

Theoretical Mechanistic Investigations of Reaction Pathways and Reactivity

Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energy profile of a chemical reaction, including transition states and intermediates. While general synthetic routes for indoles are well-documented, specific theoretical studies on the reaction pathways and reactivity for the synthesis of this compound are not readily found in the literature. acs.org

Such a study would typically involve using DFT to model the reactants, products, and proposed transition states for a given synthetic method, such as the Buchwald-Hartwig amination or Ullmann condensation. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. These investigations provide deep insights into the factors controlling reaction outcomes and selectivity. nih.govmdpi.com

Nucleophilic and Electrophilic Reactivity Profiles of Indoles

The indole ring is a π-excessive heterocycle, making it inherently electron-rich and thus highly reactive towards electrophiles. bhu.ac.inresearchgate.net The position of electrophilic attack is typically at C-3, as the resulting cationic intermediate (indolium cation) is more stable due to the delocalization of the positive charge by the nitrogen atom's lone pair of electrons. bhu.ac.in This inherent nucleophilicity of the indole core allows it to participate in a wide range of electrophilic substitution reactions, including halogenation, alkylation, and acylation. researchgate.net

Conversely, the indole nitrogen possesses a slightly acidic proton and, upon deprotonation with a strong base, can act as a nucleophilic center. researchgate.netresearchgate.net The reactivity of the indole nucleus can be significantly modulated by substituents. While the indole core is typically reactive towards electrophiles, the introduction of electron-withdrawing groups can render it susceptible to nucleophilic attack. This altered reactivity allows for transformations that are contrary to the traditional chemistry of indole, such as nucleophilic substitution at the C-3 position.

In this compound, the 4-chlorophenyl group attached to the nitrogen atom influences the electronic properties of the indole ring. The chlorine atom is an electron-withdrawing group, which can decrease the electron density of the indole system, thereby modulating its nucleophilic and electrophilic character compared to unsubstituted indole. Computational studies using DFT can quantify these effects by calculating reactivity indices and mapping the molecular electrostatic potential, which can predict the most likely sites for nucleophilic and electrophilic attack. niscpr.res.insmolecule.com

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides a deeper understanding of the feasibility, spontaneity, and rates of chemical transformations involving indole derivatives. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the position of equilibrium and the spontaneity of a reaction. osti.govnih.gov A negative ΔG indicates a thermodynamically favorable or exergonic reaction, while a positive ΔG signifies an endergonic reaction that requires energy input. osti.gov

Kinetic studies, on the other hand, focus on the reaction rate and the factors influencing it, such as temperature and the presence of catalysts. isca.menumberanalytics.com The activation energy (Ea), which is the minimum energy required to initiate a reaction, is a key kinetic parameter. numberanalytics.com

For reactions involving indoles, both thermodynamic and kinetic aspects are crucial. For instance, the protonation of indole is thermodynamically most favorable at the C-3 position, but protonation at the nitrogen can also occur. bhu.ac.in The interplay between kinetics and thermodynamics is also evident in the hydrodenitrogenation of indole, where thermodynamics can ascertain the relative stabilities of intermediates and determine the reversibility of reaction steps. osti.gov

Computational methods, particularly DFT, are widely used to calculate the thermochemical properties of indole derivatives. niscpr.res.inniscpr.res.in These calculations can predict heats of formation (HOF), which are crucial for evaluating the energy involved in chemical reactions and the stability of molecules. niscpr.res.inniscpr.res.in For example, DFT calculations have been used to determine the heats of formation for various substituted indoles, providing insight into their relative stabilities. niscpr.res.in

Table 1: Calculated Thermodynamic Parameters for Selected Indole Reactions This table presents example data from related indole reactions to illustrate the types of thermodynamic parameters studied. Specific experimental or calculated data for this compound were not available in the provided search results.

| Reaction | ΔH (kJ/mol) | ΔS (J/K·mol) | ΔG (kJ/mol) | Reference |

|---|---|---|---|---|

| Cleavage of indoleglycerol (B1210368) phosphate | +54.0 ± 2.5 | - | - | nih.gov |

| Condensation of indole with L-serine | -80.3 ± 4.6 | - | - | nih.gov |

| Overall synthesis of tryptophan | -13.4 ± 5.6 | - | - | nih.gov |

| Deamination of L-serine | -7.3 ± 0.4 | - | - | nih.gov |

| Hydrogenation of 1-methylindole | -41.7 ± 1.2 | - | - | mdpi.com |

Computational Ligand-Receptor Dynamics and Binding Affinity Predictions (In Silico Modeling)

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is instrumental in predicting how a ligand such as this compound might interact with biological macromolecules like proteins and enzymes. espublisher.comontosight.ai These computational approaches are vital in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. ontosight.ai

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds against a biological target and to understand the structural basis of ligand-receptor recognition. The output of a docking simulation typically includes a binding score, which estimates the binding affinity, and a predicted binding pose showing the interactions between the ligand and the active site residues of the protein. dergipark.org.tr

Derivatives of this compound and other substituted indoles have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. For instance, indole derivatives have been docked into the active sites of targets like cyclooxygenase-2 (COX-2), DNA gyrase, and various kinases implicated in cancer. dergipark.org.trnih.govmdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and are crucial for biological activity. biointerfaceresearch.com

Table 2: Examples of Molecular Docking Studies on Indole Derivatives This table showcases binding affinities and interactions for various indole derivatives against different protein targets to exemplify the data obtained from molecular docking. Specific docking results for this compound were not detailed in the search results.

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Indole Derivative (Compound 4) | COX-2 | -11.349 | - | dergipark.org.tr |

| Indole Derivative (Compound 5) | COX-2 | -10.872 | - | dergipark.org.tr |

| 2-Phenyl-1H-indole Derivatives | Estrogen-α (1A52) | High negative score | H-bonds, hydrophobic interactions | biointerfaceresearch.com |

| Indole-1,3,4-oxadiazole Hybrid | Tubulin | -8.54 | PRO175, VAL177, SER174 | mdpi.com |

| Azine derivative with indole moiety | HCK protein | -13.42 | - | mdpi.com |

| Indole Derivative (Compound 8) | M. tuberculosis DNA Gyrase | - (IC50 = 0.26 µM) | Asp79 | nih.gov |

Beyond the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. dergipark.org.trchemmethod.com MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational changes and stability of the complex in a simulated physiological environment. chemmethod.comfrontiersin.org This technique is valuable for refining docking poses, confirming the stability of predicted interactions, and calculating more accurate binding free energies. espublisher.combiointerfaceresearch.com

For indole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. dergipark.org.trfrontiersin.org Analyses of the MD trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can reveal how the ligand and protein move and adapt to each other, highlighting the most stable and significant interactions. dergipark.org.trchemmethod.com For example, MD simulations of indole-based inhibitors with targets like IDO1 and COX-2 have provided a microscopic insight into the crucial interactions within the catalytic center. dergipark.org.trfrontiersin.org

Furthermore, combining these computational methods with Quantitative Structure-Activity Relationship (QSAR) studies allows for the development of predictive models. nih.govbiointerfaceresearch.com QSAR models correlate the chemical structure of compounds with their biological activity, enabling the design of new, more potent derivatives. biointerfaceresearch.comphyschemres.org

Advanced Reactivity and Functionalization Studies of 1 4 Chlorophenyl 1h Indole

Regioselective Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring in 1-(4-chlorophenyl)-1H-indole is a key site for functionalization, influencing the electronic properties and steric environment of the entire molecule. Common strategies for N-1 functionalization include N-alkylation and N-arylation.

N-Alkylation: This process typically involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. youtube.com This anion then readily reacts with various alkyl halides in an SN2 reaction to introduce an alkyl group at the N-1 position. youtube.com The choice of base and solvent is critical to ensure efficient and selective N-alkylation. Copper-catalyzed methods have also been developed for the N-alkylation of indoles using N-tosylhydrazones as the alkylating agents. rsc.org

N-Arylation: Introducing an additional aryl group at the N-1 position can be achieved through several methods, including copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination. nih.govorganic-chemistry.org These cross-coupling reactions typically involve the reaction of the indole with an aryl halide in the presence of a metal catalyst, a ligand, and a base. nih.gov Transition-metal-free approaches, such as those utilizing benzyne (B1209423) intermediates or nucleophilic aromatic substitution, have also been reported for the N-arylation of indoles. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 1-alkyl-1-(4-chlorophenyl)-1H-indole |

| N-Arylation (Ullmann) | Aryl halide (Ar-X), Copper catalyst, Base | 1-aryl-1-(4-chlorophenyl)-1H-indole |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | 1-aryl-1-(4-chlorophenyl)-1H-indole |

Functionalization at the Pyrrole (B145914) Ring (C2 and C3 Positions)

The five-membered pyrrole ring of the indole nucleus is electron-rich and thus highly susceptible to electrophilic attack, primarily at the C3 position. quora.com Functionalization at the C2 position is more challenging but can be achieved through specific strategies.

The C3 position of this compound is the most nucleophilic carbon, making it the preferred site for electrophilic substitution. quora.comquimicaorganica.org Several classic reactions are employed to introduce functional groups at this position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position. It is carried out using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nrochemistry.comwikipedia.orgchemistrysteps.com The resulting iminium ion is attacked by the electron-rich indole at C3, and subsequent hydrolysis yields the 3-formylindole derivative. wikipedia.orgijpcbs.com

Mannich Reaction: This three-component reaction introduces an aminomethyl group to the C3 position. wikipedia.orgorganicreactions.org It involves the reaction of the indole with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the indole. wikipedia.org

Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position, although it can sometimes lead to di-indolyl methanes as byproducts, especially in the presence of strong acids. niscpr.res.in Milder conditions using catalysts like montmorillonite (B579905) clay can favor the desired acylated product. niscpr.res.in

| Reaction | Electrophile/Reagents | Functional Group Introduced at C3 |

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) |

| Mannich | Formaldehyde, Amine (R₂NH) | Aminomethyl (-CH₂NR₂) |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid | Acyl (-COR) |

Direct functionalization at the C2 position of the indole ring is less favorable due to the higher electron density at C3. However, several strategies have been developed to achieve C2-selectivity.

Directed Lithiation: In N-protected indoles, the C2 proton can be abstracted by a strong base like n-butyllithium, followed by quenching with an electrophile. This approach is a common method for introducing substituents at the C2 position. researchgate.net

Transition Metal-Catalyzed C-H Activation: This has emerged as a powerful tool for direct C2 functionalization. rsc.orgresearchgate.net Palladium-catalyzed reactions, for instance, can achieve C2-arylation of N-substituted indoles. researchgate.netnih.gov These methods often proceed without the need for a directing group on the indole itself. nih.gov The mechanism can involve direct palladation at the C2 position followed by cross-coupling with an aryl partner. nih.gov

Functionalization at the Benzene (B151609) Ring (C4-C7 Positions)

Functionalizing the carbocyclic benzene ring of the indole core is challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. acs.org However, regioselective methods have been developed to target the C4-C7 positions.

The use of directing groups is a key strategy to achieve regioselectivity on the benzene portion of the indole. nih.gov A directing group, often installed at the N-1 or C3 position, can coordinate to a metal catalyst and direct the C-H activation to a specific ortho-position (e.g., C7 or C4). For example, a pivaloyl group at C3 has been used to direct C4-arylation. nih.gov Similarly, various nitrogen-containing directing groups can facilitate functionalization at different positions of the benzene ring. nih.gov

In recent years, significant progress has been made in the transition-metal-catalyzed C-H functionalization of the indole's benzene ring. rsc.orgresearchgate.netacs.org Catalysts based on rhodium and palladium have been particularly effective. nih.govacs.org

Rhodium Catalysis: Rh(III) catalysts have been used for the oxidative annulation of aryl indoles with alkenes, leading to the formation of fused polycyclic systems. nih.gov These reactions often proceed via a C-H activation step directed by the indole nitrogen. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for direct arylation, olefination, and other C-C bond-forming reactions at various positions of the indole's benzene ring. nih.gov The regioselectivity can often be controlled by the choice of ligands, oxidants, and directing groups. nih.govacs.org For example, palladium-catalyzed C4-olefination has been achieved using a transient directing group strategy. nih.gov

| Position | Methodology | Catalyst/Reagents | Example Functionalization |

| C4 | Directing Group-Assisted | Pd(II), Directing Group (e.g., formyl at C3) | Arylation |

| C7 | Directing Group-Assisted | Rh(III), Directing Group | Alkenylation |

| C4-C7 | Transition Metal-Catalyzed C-H Activation | Pd, Rh, or other transition metals | Arylation, Alkenylation, Annulation |

Cross-Dehydrogenative-Coupling (CDC) Reactions

Cross-dehydrogenative-coupling (CDC) reactions represent a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds by the direct coupling of two C-H bonds. In the context of this compound, while specific literature on its CDC reactions is not extensively documented, the reactivity of the N-arylindole scaffold allows for predictions of its behavior based on established methodologies for similar indole derivatives. The indole nucleus is electron-rich, with the C3 and C2 positions being the most nucleophilic and acidic, respectively, making them primary sites for C-H functionalization.

Transition metal catalysis, particularly with palladium and rhodium, is a cornerstone of CDC reactions involving indoles. For N-substituted indoles, C2-arylation is a common transformation. It is anticipated that this compound would undergo palladium-catalyzed C2-arylation with various aromatic partners. The N-(4-chlorophenyl) group, being weakly deactivating, is not expected to significantly hinder the inherent reactivity of the indole core at the C2 position.

A plausible CDC reaction for this compound is the palladium-catalyzed direct C2-arylation. In a typical reaction, a palladium catalyst, such as palladium(II) acetate (B1210297), would be employed in the presence of an oxidant and a ligand to facilitate the C-H activation and subsequent coupling with an arene.

Table 1: Representative Palladium-Catalyzed C2-Arylation of N-Substituted Indoles

| Entry | N-Substituent | Arene Partner | Catalyst System | Yield (%) |

| 1 | Methyl | Benzene | Pd(OAc)₂ / PPh₃ / MgO | High |

| 2 | Phenyl | Toluene | Pd(OAc)₂ / PPh₃ / MgO | High |

| 3 | Benzyl | Anisole | Pd(OAc)₂ / PPh₃ / MgO | High |

Note: This table presents data for analogous N-substituted indoles to illustrate the expected reactivity of this compound. acs.org

Rhodium catalysis offers another avenue for the functionalization of indoles. nih.govacs.orgrsc.orgacs.org Rhodium(III) catalysts, for instance, have been shown to be effective for C-H activation and subsequent coupling reactions. rsc.orgacs.org It is conceivable that under rhodium catalysis, this compound could undergo coupling with various partners, including alkenes and other heterocycles, predominantly at the C2 position.

Oxidative and Reductive Transformations

The indole core is susceptible to both oxidative and reductive transformations, allowing for the synthesis of a diverse range of functionalized molecules. The presence of the N-(4-chlorophenyl) substituent can influence the regioselectivity and reactivity of these transformations.

Oxidative Transformations

The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, and ring-opened products, depending on the oxidant and reaction conditions. A common reagent for the oxidation of indoles is meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org The reaction of N-arylindoles with m-CPBA typically proceeds via an initial epoxidation of the C2-C3 double bond, followed by rearrangement.

For this compound, treatment with m-CPBA would likely yield the corresponding 2-oxindole derivative as the major product. The electron-withdrawing nature of the 4-chlorophenyl group might influence the rate of oxidation but is not expected to alter the primary reaction pathway.

Table 2: Predicted Products of Oxidation of this compound

| Oxidant | Predicted Major Product |

| m-CPBA | 1-(4-chlorophenyl)indolin-2-one |

| Ozone (O₃) | N-(4-chlorophenyl)isatin |

| Chromium trioxide (CrO₃) | N-(4-chlorophenyl)isatin |

Note: The products in this table are predicted based on the known reactivity of N-substituted indoles. nih.gov

Reductive Transformations

The reduction of the indole nucleus typically yields indolines, which are valuable synthetic intermediates. Catalytic hydrogenation is the most common method for this transformation. The C2-C3 double bond of the indole ring is readily reduced under various catalytic systems.

For this compound, catalytic hydrogenation over a platinum or palladium catalyst is expected to selectively reduce the pyrrole ring, affording 1-(4-chlorophenyl)indoline. nih.gov The conditions for this reduction are generally mild, and the aromaticity of the benzene ring of both the indole and the N-phenyl substituent would remain intact. While the hydrogenation of unprotected indoles can sometimes be challenging, N-substitution generally facilitates a smoother reaction. nih.gov

Table 3: Expected Products of Reduction of this compound

| Reagent/Catalyst | Expected Product |

| H₂ / Pt/C | 1-(4-chlorophenyl)indoline |

| H₂ / Pd/C | 1-(4-chlorophenyl)indoline |

| NaBH₃CN / TFA | 1-(4-chlorophenyl)indoline |

Note: The products in this table are based on established methods for the reduction of N-substituted indoles. nih.gov

Applications in Materials Science Research Non Biological

Exploration of Electronic Properties in Organic Semiconductors

Organic semiconductors are a class of materials that offer advantages such as flexibility, low cost, and tunable electronic properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic characteristics of these materials are largely dictated by their molecular structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding HOMO-LUMO energy gap.

While direct experimental data on the electronic properties of 1-(4-chlorophenyl)-1H-indole as an organic semiconductor is not extensively documented, computational studies on closely related structures provide valuable insights. For instance, a quantum computational study on 1-[(4-Chlorophenyl) methyl]-1H-indole-3-carboxaldehyde provides a theoretical framework for understanding the electronic behavior. researchgate.net Density Functional Theory (DFT) calculations are a powerful tool to predict these properties.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. The HOMO is the highest energy level occupied by electrons and is associated with the electron-donating ability of the molecule. The LUMO is the lowest energy level that is unoccupied and relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's stability, reactivity, and the energy required for electronic excitation. materialsciencejournal.org

Theoretical calculations on similar aromatic compounds suggest that the introduction of a chlorophenyl group can influence the electronic properties. For instance, in a computational study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.1579 eV, corresponding to an absorption wavelength of 392.62 nm. materialsciencejournal.org This indicates that the presence of the 4-chlorophenyl group contributes to the molecule's electronic structure.

Below is a table of theoretical electronic properties for a related indole (B1671886) derivative, which can provide an indication of the expected values for this compound.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dipole Moment (µ) | 2.5 D |

Note: The data in this table is based on theoretical calculations for a structurally similar indole derivative and is intended to be illustrative of the potential properties of this compound.

Indole Derivatives in Sensor Development

Indole and its derivatives have emerged as a versatile class of compounds in the development of chemical sensors due to their inherent fluorescence and electrochemical properties. mdpi.commdpi.com These properties can be modulated upon interaction with specific analytes, leading to a detectable signal. The development of fluorescent chemosensors, in particular, has gained significant attention due to the high sensitivity and selectivity of fluorescence-based detection methods. spectroscopyonline.com

The indole scaffold can act as a signaling unit in a sensor molecule. The introduction of a 4-chlorophenyl group at the N-1 position can influence the photophysical properties of the indole ring, such as its absorption and emission wavelengths, and quantum yield. While specific studies on this compound as a sensor are not widely reported, the general principles of sensor design suggest its potential.

For example, indole derivatives have been successfully employed as fluorescent chemosensors for the detection of various ions, including metal cations and anions. mdpi.com The nitrogen atom of the indole ring can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence signal. The design of such sensors often involves incorporating a receptor unit that selectively binds to the target analyte, and a fluorophore unit (the indole moiety) that signals this binding event.

The potential of this compound in sensor development could be realized by functionalizing the indole or the chlorophenyl ring with specific recognition elements for target analytes. The inherent fluorescence of the indole core would then serve as the basis for the sensing mechanism.

The following table summarizes the key components and mechanisms involved in the design of indole-based fluorescent sensors.

| Component/Mechanism | Role in Sensor Function |

|---|---|

| Indole Scaffold | Fluorophore (signaling unit) |

| Recognition Moiety | Selectively binds to the target analyte |

| Photoinduced Electron Transfer (PET) | A common "off-on" or "on-off" switching mechanism |

| Intramolecular Charge Transfer (ICT) | Leads to shifts in emission wavelength upon analyte binding |

Role in Corrosion Inhibition Mechanisms

Corrosion is a natural process that leads to the degradation of metals, resulting in significant economic losses. The use of organic corrosion inhibitors is a common and effective method to protect metallic surfaces from corrosive environments, particularly in acidic media. orientjchem.org Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors. peacta.org

Indole and its derivatives have been investigated as corrosion inhibitors for various metals, including mild steel and carbon steel. orientjchem.org The inhibitory action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. orientjchem.org This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. sciopen.com

The presence of the nitrogen atom and the π-electrons of the aromatic system in the indole ring makes it an effective center for adsorption on metal surfaces. The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor. The indole nitrogen can coordinate with vacant d-orbitals of the metal, while the aromatic rings can interact with the surface through π-electron donation.

Quantum chemical studies using DFT can provide insights into the corrosion inhibition mechanism by calculating parameters such as the HOMO and LUMO energies, the energy gap, and the dipole moment of the inhibitor molecule. researchgate.net A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a lower LUMO energy suggests a higher ability to accept electrons from the metal. A smaller HOMO-LUMO gap generally correlates with higher inhibition efficiency. researchgate.net

The adsorption of the inhibitor on the metal surface can be described by various adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. orientjchem.org The strength and mode of adsorption (physisorption vs. chemisorption) can be inferred from thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads).

While experimental data on the corrosion inhibition efficiency of this compound is limited, studies on other indole derivatives and compounds with a 4-chlorophenyl group provide a basis for understanding its potential mechanism. For instance, a computational study on 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl] acetone (B3395972) as a corrosion inhibitor for carbon steel highlights the role of the 4-chlorophenyl moiety in the adsorption process. researchgate.net

The table below presents key parameters from a quantum chemical study of a related corrosion inhibitor, illustrating the type of data used to predict inhibition efficiency.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher value indicates better electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower value indicates better electron-accepting ability |

| ΔE (HOMO-LUMO Energy Gap) | Smaller value suggests higher reactivity and inhibition efficiency |

| Dipole Moment (µ) | Higher value can favor accumulation on the metal surface |

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-1H-indole?

The synthesis typically involves multi-step reactions, such as the condensation of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. For example, diazonium salt coupling reactions with indole precursors are frequently employed, where sodium hydride or triethylamine acts as a base to facilitate substitutions at the indole nitrogen. Reaction optimization often includes temperature control (e.g., 80–120°C) and anhydrous solvents like tetrahydrofuran (THF) to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the indole protons (e.g., aromatic protons at δ 6.8–7.8 ppm) and the chlorophenyl group (δ 7.3–7.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 213 for CHClN).

- X-ray Crystallography : Resolves bond lengths (e.g., C–C aromatic bonds at 1.356–1.471 Å) and dihedral angles between the indole and chlorophenyl moieties .

Q. What biological activities are reported for this compound?

The compound exhibits antiviral and anti-inflammatory properties, with studies highlighting its ability to inhibit viral replication (e.g., IC values <10 μM in cell-based assays) and modulate pro-inflammatory cytokines like TNF-α and IL-6. The chlorophenyl group enhances target binding affinity compared to non-halogenated analogs .

Q. How is this compound purified after synthesis?

Purification methods include:

- Column Chromatography : Using silica gel and gradients of ethyl acetate/hexane.

- Recrystallization : Ethanol or methanol as solvents to achieve >95% purity.

- HPLC : For high-purity applications, with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) for cross-coupling steps.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize decomposition. Yield improvements (>80%) are achievable via Design of Experiments (DoE) to balance competing factors .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values or efficacy often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and readout methods (e.g., luminescence vs. fluorescence).

- Compound Stability : Pre-test stability in assay buffers (pH 7.4, 37°C) to rule out degradation.

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cells to validate target specificity .

Q. How does the chlorophenyl substituent influence the compound’s reactivity and bioactivity?

The chlorine atom:

- Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability.

- Modulates Electronic Effects : Electron-withdrawing nature stabilizes charge-transfer interactions with biological targets (e.g., enzyme active sites).

- Steric Effects : Bulky substituents at the 4-position reduce rotational freedom, favoring rigid binding conformations. Comparative studies with methyl or methoxy analogs show a 2–3-fold increase in potency for the chlorinated derivative .

Q. What computational methods are used to study the mechanism of action?

- Molecular Docking : Predict binding poses in targets like cyclooxygenase-2 (COX-2) or viral proteases.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Models : Relate substituent electronic parameters (e.g., Hammett constants) to activity trends .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Temperature : Store at –20°C in inert atmospheres (N or Ar) to prevent oxidation.

- Light Sensitivity : Amber vials to avoid photodegradation (t <48 hrs under UV light).

- pH : Stable in neutral buffers (pH 6–8) but degrades rapidly in acidic (pH <3) or alkaline (pH >10) conditions .

Q. What are the key challenges in synthesizing derivatives, and how are they addressed?

Challenges include:

- Regioselectivity : Competitive substitutions at C3 vs. N1 of the indole ring. Use protecting groups (e.g., tert-butoxycarbonyl) to direct reactions.

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of chlorophenyl reagent) and quenching protocols.

- Scalability : Transition from batch to flow chemistry for improved heat and mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.